molecular formula C22H23NO3S B2717994 N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide CAS No. 2097857-31-1

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide

Cat. No.: B2717994
CAS No.: 2097857-31-1
M. Wt: 381.49
InChI Key: OTMPBLIVVMHUHT-UHFFFAOYSA-N
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Description

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide is a complex organic compound that features a unique combination of furan, thiophene, and oxane rings. This compound is of significant interest in the fields of medicinal chemistry and material science due to its potential biological activities and versatile chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide typically involves multi-step organic reactions. One common route includes the following steps:

    Formation of the furan and thiophene intermediates: These intermediates can be synthesized through various methods, such as the Paal-Knorr synthesis for furan and the Gewald reaction for thiophene.

    Coupling of intermediates: The furan and thiophene intermediates are then coupled using a suitable linker, often through a Friedel-Crafts acylation reaction.

    Oxane ring formation: The oxane ring is introduced through cyclization reactions, often involving the use of strong acids or bases as catalysts.

    Final coupling and amide formation: The final step involves coupling the oxane intermediate with a phenyl group and forming the carboxamide through an amidation reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of automated systems for precise control of reaction parameters.

Chemical Reactions Analysis

Types of Reactions

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized to form corresponding sulfoxides and furans.

    Reduction: The compound can be reduced to form dihydrofuran and dihydrothiophene derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents like halogens, alkyl halides, and nitrating agents are used under conditions such as acidic or basic environments.

Major Products

    Oxidation: Sulfoxides and furans.

    Reduction: Dihydrofuran and dihydrothiophene derivatives.

    Substitution: Halogenated, alkylated, and nitrated derivatives.

Scientific Research Applications

N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of advanced materials, such as organic semiconductors and light-emitting diodes.

Mechanism of Action

The mechanism of action of N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may target enzymes, receptors, and other proteins involved in biological processes.

    Pathways: It can modulate signaling pathways related to inflammation, cell proliferation, and apoptosis.

Comparison with Similar Compounds

Similar Compounds

    N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-4-phenyloxane-4-carboxamide: shares similarities with other heterocyclic compounds such as:

Uniqueness

    This compound: is unique due to its combination of furan, thiophene, and oxane rings, which confer distinct chemical and biological properties. This combination allows for versatile applications and potential for novel therapeutic effects.

Properties

IUPAC Name

N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-4-phenyloxane-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H23NO3S/c24-21(22(10-13-25-14-11-22)17-6-2-1-3-7-17)23-16-18(19-8-4-12-26-19)20-9-5-15-27-20/h1-9,12,15,18H,10-11,13-14,16H2,(H,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTMPBLIVVMHUHT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C2=CC=CC=C2)C(=O)NCC(C3=CC=CO3)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H23NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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